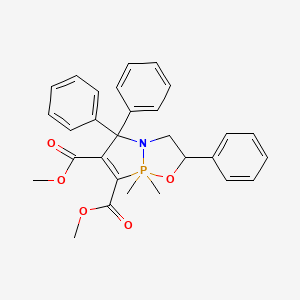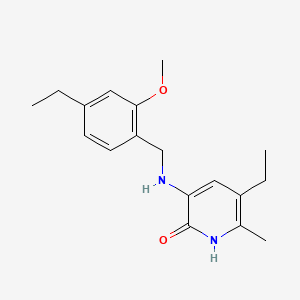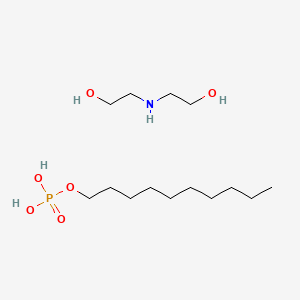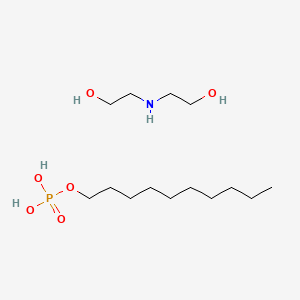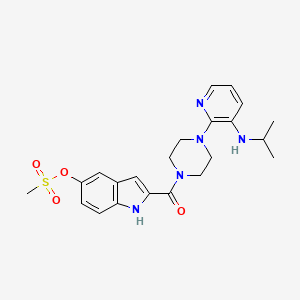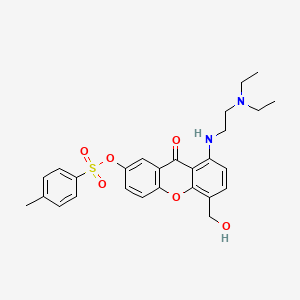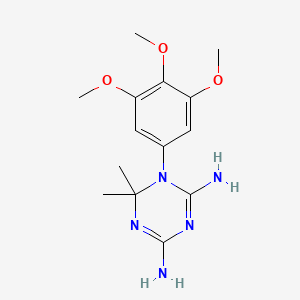
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3,4,5-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3,4,5-trimethoxyphenyl)- is a member of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by its unique structure, which includes a triazine ring substituted with diamine and trimethoxyphenyl groups.
Méthodes De Préparation
The synthesis of 1,3,5-triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3,4,5-trimethoxyphenyl)- typically involves the trimerization of nitriles or the nucleophilic substitution of cyanuric chloride. One common method includes the reaction of cyanuric chloride with appropriate amines under controlled conditions to yield the desired triazine derivative . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in biological studies, particularly in the development of antitumor agents.
Industry: It is used in the production of herbicides and polymer stabilizers.
Mécanisme D'action
The mechanism of action of 1,3,5-triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition can lead to the disruption of cell division and growth, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar compounds include other 1,3,5-triazine derivatives such as hexamethylmelamine and 2-amino-4-morpholino-1,3,5-triazine. These compounds share a similar triazine core but differ in their substituents, which can significantly affect their chemical properties and applications . For example:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
This compound’s unique combination of substituents, including the trimethoxyphenyl group, distinguishes it from other triazine derivatives and contributes to its specific chemical and biological activities.
Propriétés
Numéro CAS |
136243-03-3 |
|---|---|
Formule moléculaire |
C14H21N5O3 |
Poids moléculaire |
307.35 g/mol |
Nom IUPAC |
6,6-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H21N5O3/c1-14(2)18-12(15)17-13(16)19(14)8-6-9(20-3)11(22-5)10(7-8)21-4/h6-7H,1-5H3,(H4,15,16,17,18) |
Clé InChI |
CEPCOAFRGSPTSE-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=C(N=C(N1C2=CC(=C(C(=C2)OC)OC)OC)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



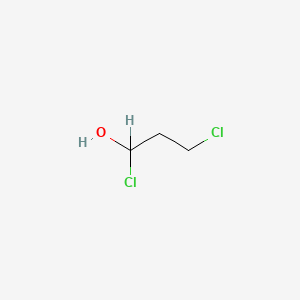

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)

